Bicyclo[4.2.0]octa-1,5-diene
Description
Historical Context of Bicyclo[4.2.0]octane Skeletons in Organic Chemistry
The bicyclo[4.2.0]octane framework, which consists of a cyclobutane (B1203170) ring fused to a cyclohexane (B81311) ring, has a rich history in organic chemistry. Its presence in complex natural products has long intrigued chemists, posing significant synthetic challenges and prompting investigations into its biosynthetic origins.
A notable class of natural products featuring this skeleton is the endriandic acids, isolated from the Australian plant Endiandra kingiana. acs.orgresearchgate.net The discovery of these compounds led to a fascinating biogenetic hypothesis proposed by D. St. C. Black in 1980. acs.org Black postulated that the bicyclo[4.2.0]octane core could be formed through a cascade of non-enzymatic electrocyclization reactions, specifically an 8π conrotatory followed by a 6π disrotatory electrocyclization, starting from an achiral polyunsaturated precursor. acs.org This hypothesis helped explain the natural occurrence of these complex molecules as racemic mixtures and was later supported by biomimetic syntheses. acs.org
More recently, the bicyclo[4.2.0]octane scaffold has been identified in other natural products, such as the kingianins, which are complex pentacyclic compounds also isolated from Endiandra kingiana. researchgate.netacgpubs.org The synthesis of the kingianin core has been a target for several research groups, employing strategies like Diels-Alder reactions and [2+2] ketene (B1206846) cycloadditions to construct the key bicyclic subunit. researchgate.netacgpubs.org Early laboratory synthesis involving this skeleton dates back to at least 1950, with the work of Cope and Herrick on the synthesis of bicyclo[4.2.0]octane-7,8-diol from a derivative of cyclooctatetraene (B1213319). acs.org
| Key Historical Developments for the Bicyclo[4.2.0]octane Skeleton | Year | Significance | Reference(s) |
| Synthesis of Bicyclo[4.2.0]octane-7,8-diol | 1950 | An early example of the laboratory synthesis of a bicyclo[4.2.0]octane derivative. | acs.org |
| Black's Biogenetic Hypothesis | 1980 | Proposed a pericyclic cascade (8π and 6π electrocyclizations) for the formation of the bicyclo[4.2.0]octane core in endriandic acids. | acs.org |
| Isolation of Kingianins | 2010 | Identification of a new class of pentacyclic natural products containing the bicyclo[4.2.0]octane framework. | acgpubs.org |
| Biomimetic Synthesis of Endriandic Acids | 1980s | Experimental work supporting Black's hypothesis of electrocyclization cascades. | acs.org |
Nomenclature and Unique Structural Features of Bicyclo[4.2.0]octa-1,5-diene Influencing Reactivity
The compound's systematic IUPAC name is This compound . nih.govnist.gov This nomenclature indicates a bicyclic structure containing a total of eight carbon atoms. The numbers in the brackets, [4.2.0], describe the lengths of the bridges connecting the two bridgehead carbons: a four-atom bridge, a two-atom bridge, and a zero-atom bridge (a direct bond). The suffix "-diene" with locants '1' and '5' specifies the positions of the two double bonds. One double bond starts at bridgehead carbon C1, and the other is located between C5 and C6 in the larger six-membered ring. qmul.ac.uk
The structure of this compound is notable for the fusion of a six-membered ring and a four-membered ring. This fusion imparts significant geometric constraints and strain upon the molecule, which are central to its chemical behavior.
| Compound Properties: this compound | |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₀ |
| Molecular Weight | 106.17 g/mol |
| CAS Registry Number | 42206-10-0 |
| Canonical SMILES | C1CC=C2CCC2=C1 |
| InChI Key | LKVVIADCTAYVMJ-UHFFFAOYSA-N |
Data sourced from PubChem and NIST WebBook. nih.govnist.govchembk.com
The fusion of the cyclobutane ring onto the cyclohexene (B86901) ring in the bicyclo[4.2.0]octane framework results in considerable angle and torsional strain. This inherent strain is a dominant factor in the molecule's reactivity. Strained molecules store potential energy, which can be released in chemical reactions, often leading to lower activation barriers for processes that relieve this strain.
A primary consequence of this ring strain is a heightened susceptibility to ring-opening reactions. For example, the strained olefinic bond makes bicyclo[4.2.0]octene derivatives suitable monomers for Ring-Opening Metathesis Polymerization (AROMP). acs.org The strain also plays a role in mechanochemistry, where mechanical force can be used to induce specific chemical transformations. The bicyclo[4.2.0]octane (BCO) system has been studied as a mechanophore, where force can trigger a stereoselective cycloreversion reaction. researchgate.net This reactivity makes the bicyclo[4.2.0]octane skeleton a valuable intermediate in organic synthesis for building more complex molecular architectures. ontosight.ai
Significance of this compound in Fundamental Organic Research
Beyond its presence in natural products, this compound and its derivatives are of fundamental importance in physical organic chemistry. Their rigid, strained structures make them excellent models for studying the mechanisms of various chemical reactions.
The bicyclo[4.2.0]octane framework is particularly useful for probing the mechanisms of pericyclic and radical reactions. researchgate.net Pericyclic reactions are concerted processes involving a cyclic transition state, and their outcomes are often governed by orbital symmetry rules. libretexts.org
Electrocyclic Reactions: The bicyclo[4.2.0]octadiene system is intimately related to cyclooctatrienes through electrocyclic reactions. Computational studies have explored the thermal equilibration between different isomers via electrocyclic ring opening of the cyclobutene (B1205218) ring to form a conjugated triene, followed by a ring flip and subsequent re-closure. ugent.be These studies help to elucidate the energy barriers and preferred pathways of these fundamental transformations.
Sigmatropic Rearrangements: The thermal reactions of bicyclo[4.2.0]oct-2-enes have been used to study nih.govontosight.ai-sigmatropic shifts. Mechanistic analyses suggest these rearrangements proceed through a stepwise diradical mechanism rather than a concerted process. mdpi.com The conformational lability of the six-membered ring in these systems influences product stereoselectivities and the competition between rearrangement and fragmentation pathways. mdpi.com
Radical Processes: The bicyclo[4.2.0]octadiene skeleton also serves as a probe for radical reactions. In one study, the radical cation of an isomer, anti-tricyclo[4.2.0.0²,⁵]octa-3,7-diene, was found to spontaneously rearrange upon ionization. cmu.edu One of the observed products was the radical cation of bicyclo[4.2.0]octa-2,4,7-triene, demonstrating that this framework is a key intermediate on the C₈H₈•⁺ potential energy surface. cmu.edu These experiments provide insight into the complex rearrangements that radical cations can undergo, which are often driven by the release of ring strain and the formation of more stable electronic structures.
Structure
2D Structure
3D Structure
Properties
CAS No. |
42206-10-0 |
|---|---|
Molecular Formula |
C8H10 |
Molecular Weight |
106.16 g/mol |
IUPAC Name |
bicyclo[4.2.0]octa-1,5-diene |
InChI |
InChI=1S/C8H10/c1-2-4-8-6-5-7(8)3-1/h3-4H,1-2,5-6H2 |
InChI Key |
LKVVIADCTAYVMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C2CCC2=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Bicyclo 4.2.0 Octa 1,5 Diene and Its Analogues
Direct Synthetic Routes to Bicyclo[4.2.0]octa-1,5-diene
Direct synthesis methods provide access to the core structures of bicyclo[4.2.0]octane derivatives, which can then be further modified. These routes often focus on creating key structural precursors like enones or dienes.
Novel Approaches for the Bicyclo[4.2.0]octa-1(6)-en-7-one Core
The bicyclo[4.2.0]octa-1(6)-en-7-one structure is a pivotal intermediate. A direct synthesis for this compound has been developed, offering a streamlined approach to this key core. semanticscholar.org Another related ketone, bicyclo[4.2.0]octa-2,4-dien-7-one, has also been synthesized. This was achieved by trapping an unstable tautomer with benzylideneacetoneiron tricarbonyl, forming a stable complex. The desired ketone was then released through oxidative cleavage.
Benzocyclobutene and Bicyclo[4.2.0]octa-1(6),3-diene Syntheses
Benzocyclobutene, which can be formally named bicyclo[4.2.0]octa-1,3,5-triene, and its diene analogue are important related structures. A new synthesis method has been reported for both benzocyclobutene and bicyclo[4.2.0]octa-1(6),3-diene. acs.orgacs.org The synthesis of functionalized benzocyclobutenes can also be achieved through stereoselective [2+2]-cycloadditions involving chiral allenic ketones and alkenes. nih.govnsf.gov Furthermore, a two-stage synthesis starting from 4-bromobenzocyclobutene has been employed to create di(bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)dimethylsilane, a monomer with applications in polymer coatings for electronics. mdpi.com
Ring-Forming Strategies to Construct the Bicyclo[4.2.0]octadiene Framework
Ring-forming strategies, particularly those involving intramolecular cycloadditions, are powerful methods for constructing the bicyclo[4.2.0]octadiene skeleton with high efficiency and selectivity.
Intramolecular [2+2] Cycloaddition Reactions
The intramolecular [2+2] cycloaddition is a key reaction for forming the four-membered ring of the bicyclo[4.2.0]octane system. This approach involves a precursor molecule that contains two reactive moieties that cyclize to form the bicyclic product.
The use of allenes and allenynes in thermally induced intramolecular [2+2] cycloadditions is an effective method for creating the bicyclo[4.2.0]octadiene framework. csic.es By heating allenenes or allenynes with a suitable tether, the distal double bond of the allene group regioselectively participates in the cycloaddition to yield bicyclo[4.2.0]oct-5-ene derivatives in good yields. nih.gov This reaction can proceed in a concerted manner and is facilitated by the presence of a strained small ring in the precursor. rsc.org
Microwave irradiation has also been successfully employed to facilitate the intramolecular [2+2] cycloaddition of alkynyl allenes. This technique provides a rapid and efficient route to bicyclo[4.2.0]octadienes and related bicyclo[5.2.0]nonadienes with high yields and complete regioselectivity for the distal double bond of the allene. acs.org This approach has been used to access a variety of carbocyclic and heterocyclic structures. beilstein-journals.org
| Substrate Type | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| Alkynyl allene | Microwave Irradiation | Bicyclo[4.2.0]octa-1,6-diene | Good to Excellent | acs.org |
| Allenene with three-atom tether | Heating in Dioxane or DMF | Bicyclo[4.2.0]oct-5-ene derivative | Good to Excellent | nih.gov |
| Allene-ACP | Thermal Induction | Bicyclo[4.2.0] nitrogen heterocycle | Not specified | rsc.org |
| Allene-yne | Thermal | Alkylidene cyclobutene (B1205218) | Good | beilstein-journals.org |
A sophisticated gold-catalyzed enantioselective ring-expanding cycloisomerization of 1,5-enynes that bear a cyclopropylidene moiety has been developed. acs.orgnih.govunc.edunih.gov This methodology provides an efficient pathway to chiral bicyclo[4.2.0]octadienes in high yields and with moderate-to-good enantioselectivities. nih.gov The reaction is driven by the relief of strain in the cyclopropylidene group and proceeds through a sequence involving a 6-endo-dig cyclization, ring expansion, and a 1,2-hydrogen shift. nih.gov This approach is significant as it creates a quaternary all-carbon stereocenter, a structural feature found in many biologically active natural products. nih.gov
| Catalyst | Substrate | Product | Yield | Enantioselectivity (ee) | Reference |
|---|---|---|---|---|---|
| Ph3PAuNTf2 | 1,5-enyne with cyclopropylidene | Chiral bicyclo[4.2.0]octadiene | High | Moderate-to-Good | acs.orgnih.gov |
Intermolecular Cycloaddition Reactions
Intermolecular cycloaddition reactions represent a powerful strategy for the construction of the bicyclo[4.2.0]octadiene framework. These reactions involve the combination of two separate molecular entities to form the cyclic product, offering a convergent approach to this key structural motif.
Diels-Alder Reactions and Related [4+2] Cycloadditions for Bicyclo[4.2.0]octadiene Precursors
The Diels-Alder reaction, a cornerstone of organic synthesis, provides a robust method for accessing bicyclo[4.2.0]octadiene systems. This [4+2] cycloaddition typically involves the reaction of a conjugated diene with a dienophile. In the context of bicyclo[4.2.0]octadiene synthesis, cyclobutene derivatives often serve as the 2π component (the dienophile), reacting with a 4π diene to construct the fused ring system.
A notable application of this strategy is in the synthesis of precursors for complex natural products. For instance, the bicyclo[4.2.0]octane motif is a core structural feature of the kingianin family of natural products. rsc.org Synthetic approaches towards these molecules have utilized Diels-Alder reactions where a highly reactive and stable cyclobutenone acts as the dienophile in a reaction with a suitable diene. rsc.org This methodology has proven effective in creating the fundamental bicyclo[4.2.0]octane skeleton. rsc.org
Furthermore, the versatility of the Diels-Alder approach is demonstrated in cascade reactions. An intramolecular [4+2] cycloaddition of a conjugated enyne with a cyclobutene derivative can generate a bicyclo[4.2.0]octa-2,4-diene intermediate. nih.gov This intermediate can then undergo further transformations, such as an electrocyclic ring-opening, to yield larger carbocyclic systems. nih.gov The initial Diels-Alder reaction is a critical step in forming the bicyclo[4.2.0]octadiene core that enables subsequent rearrangements.
The regioselectivity and stereoselectivity of the Diels-Alder reaction are crucial for the synthesis of complex targets. In biomimetic syntheses of natural products like the endiandric acids, intramolecular Diels-Alder reactions of polyene precursors are proposed to form the bicyclo[4.2.0]octadiene core. acs.orgnih.gov Computational studies and synthetic experiments have explored the factors governing the formation of fused versus bridged tetracyclic products from these cycloadditions. acs.org For example, in a stepwise synthesis of endiandric acids, a Diels-Alder reaction in refluxing toluene using a phenyldiene exclusively yielded the fused tetracycle, a direct precursor containing the bicyclo[4.2.0]octadiene system. acs.org
| Diene Component | Dienophile Component | Product Type | Reference |
| Conjugated Diene | Cyclobutenone | Bicyclo[4.2.0]octane motif | rsc.org |
| Conjugated Enyne (intramolecular) | Cyclobutene derivative | Bicyclo[4.2.0]octa-2,4-diene intermediate | nih.gov |
| Phenyldiene | Alkene (intramolecular) | Fused tetracycle with bicyclo[4.2.0]octadiene core | acs.org |
Cobalt(I)-Catalyzed [4π + 2π] Cycloaddition of 1,2-Dienes to Cyclooctatriene
An alternative to the classic Diels-Alder reaction is the transition-metal-catalyzed [4π + 2π] cycloaddition. A notable example is the cobalt(I)-catalyzed reaction between 1,2-dienes (allenes) and 1,3,5-cyclooctatriene. This method has been developed to synthesize substituted tricyclo[4.2.2.02,5]dec-7-enes. researchgate.netmdpi.com While the product is a tricyclic system, the core transformation involves the formation of a bicyclo[4.2.0]octadiene-like structure through the cycloaddition of the diene component of cyclooctatriene with the allene.
The catalytic system, typically generated from Co(acac)2(dppe)/Zn/ZnI2, facilitates the [4π+2π] cycloaddition of both mono- and disubstituted 1,2-dienes to 1,3,5-cyclooctatriene for the first time. researchgate.net This reaction showcases the utility of cobalt catalysis in forming complex carbocycles from readily available starting materials. researchgate.netresearchgate.net Allenes, with their cumulative double bonds, are highly reactive partners in such cycloadditions, and transition metal catalysis provides a means to control the chemo-, regio-, and stereoselectivity of the process. mdpi.comrsc.org
Catalytic Approaches to Bicyclo[4.2.0]octadiene Systems
Catalytic methods offer efficient and atom-economical routes to bicyclo[4.2.0]octadiene and its derivatives. These approaches often involve transition metal catalysts that can mediate complex bond-forming cascades.
Rhodium(I)-Catalyzed Annulation and Homocoupling for Bicyclo[4.2.0]octa-1,5,7-triene Synthesis
A one-pot procedure utilizing a rhodium(I) complex has been developed for the synthesis of a range of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes from terminal aryl alkynes. rsc.orgnih.gov This synthesis proceeds through a remarkable reaction sequence that involves the head-to-tail homocoupling of the terminal alkyne to form a gem-enyne intermediate, followed by a "zipper" annulation of this intermediate. rsc.orgnih.gov
The rhodium catalyst is particularly notable for its use of a flexible N-heterocyclic carbene (NHC)-based pincer ligand. rsc.orgnih.gov It is proposed that this ligand can interconvert between meridional and facial coordination modes to accommodate the distinct mechanistic requirements of the two catalytic transformations (homocoupling and annulation). rsc.orgnih.gov This auto-tandem action of a single catalyst with high fidelity for both steps makes this a highly efficient process. nih.gov This method provides direct access to the highly unsaturated bicyclo[4.2.0]octa-1,5,7-triene system, a structure of theoretical and synthetic interest. rsc.orgresearchgate.net
| Catalyst System | Starting Material | Key Intermediates | Product |
| Rhodium(I) with flexible NHC-pincer ligand | Terminal aryl alkynes | gem-enyne | Tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes |
Synthesis of Functionalized this compound Derivatives
The synthesis of functionalized derivatives of this compound allows for the exploration of their chemical properties and their use as building blocks in more complex syntheses. The introduction of functional groups, such as carbonyls, can significantly alter the reactivity of the bicyclic system.
Preparation of Diones (e.g., Bicyclo[4.2.0]octa-1(6),3-diene-2,5-dione)
The dione derivative, Bicyclo[4.2.0]octa-1(6),3-diene-2,5-dione, is a known compound with the molecular formula C8H6O2. Its synthesis and properties have been studied, providing insight into the electronic effects of the fused ring system on the enedione moiety.
A related compound, 3,4-benzobicyclo[4.2.0]octa-3,7-diene-2,5-dione, has been prepared from bicyclo[4.2.0]octa-3,7-diene-2,5-dione. oup.com The synthesis involved a Diels-Alder reaction with butadiene, followed by bromination with N-bromosuccinimide (NBS) and subsequent dehydrobromination with triethylamine. oup.com This multi-step sequence demonstrates a strategy for elaborating the basic bicyclo[4.2.0]octadiene dione skeleton. The thermal rearrangement of these diones has also been investigated, leading to novel molecular structures. oup.com The synthesis of the parent bicyclo[4.2.0]octa-3,7-diene-2,5-dione has also been reported in the literature. documentsdelivered.com
| Compound Name | Molecular Formula | CAS Registry Number | Key Synthetic Precursor |
| Bicyclo[4.2.0]octa-1(6),3-diene-2,5-dione | C8H6O2 | 77627-49-7 | Not specified |
| 3,4-Benzobicyclo[4.2.0]octa-3,7-diene-2,5-dione | C12H8O2 | Not specified | Bicyclo[4.2.0]octa-3,7-diene-2,5-dione |
| Bicyclo[4.2.0]octa-3,7-diene-2,5-dione | C8H6O2 | Not specified | Not specified |
Synthesis of Dimethylene Derivatives (e.g., 3,4-Dimethylenethis compound)
The synthesis of dimethylene-substituted bicyclo[4.2.0]octane skeletons can be achieved through photochemical electrocyclic reactions of exocyclic dienes. A relevant example is the photoconversion of 1,2-dimethylenecyclohexane into bicyclo[4.2.0]oct-1(6)-ene. This type of reaction involves the 4π-electron system of the diene undergoing a conrotatory ring closure upon irradiation to form the strained cyclobutene ring fused to the six-membered ring.
The photolysis of 1,2-dimethylenecyclohexane is reported to be a rapid and nearly quantitative process, yielding the corresponding bicyclo[4.2.0]octene derivative. thieme-connect.de This method provides an attractive pathway to strained bicyclic systems. While the direct synthesis for 3,4-Dimethylenethis compound is not detailed in the provided sources, the photochemical rearrangement of the appropriate dimethylenecyclohexadiene precursor would be the analogous approach.
| Precursor | Product | Reaction Type | Yield |
| 1,2-Dimethylenecyclohexane | Bicyclo[4.2.0]oct-1(6)-ene | Photochemical 4π Electrocyclization | Nearly Quantitative thieme-connect.de |
Photochemical Generation of Azabicyclo[4.2.0]octa-4,7-diene Skeletons
The 2-azabicyclo[4.2.0]octa-4,7-diene skeleton has been unexpectedly generated through the photochemical irradiation of a 2-vinyl-1,2-dihydropyridine derivative. publish.csiro.aupublish.csiro.au In an attempt to synthesize a 2-azabicyclo[2.2.0]hex-5-ene system, irradiation of crude ethyl 2-vinyl-1,2-dihydropyridine-1-carboxylate at 300 nm in dichloromethane yielded the desired product in only 2% but produced ethyl 2-azabicyclo[4.2.0]octa-4,7-diene-2-carboxylate as the major product with a 32% isolated yield. publish.csiro.au
The formation of this unexpected product is proposed to occur through a cascading electrocyclic rearrangement. The proposed mechanism involves three sequential pericyclic reactions publish.csiro.auresearchgate.net:
A 6π-electrocyclic ring-opening of the 2-vinyl-1,2-dihydropyridine to a 1-azaoctatetraene intermediate.
An 8π-electrocyclization of this intermediate to form an azacyclooctatriene.
A final 4π-electrocyclization of the azacyclooctatriene to yield the stable 2-azabicyclo[4.2.0]octa-4,7-diene skeleton.
This photochemical route afforded the first example of this particular azabicyclo[4.2.0]octadiene system. publish.csiro.au
| Reactant | Product | Yield |
| Ethyl 2-vinyl-1,2-dihydropyridine-1-carboxylate | Ethyl 2-azabicyclo[4.2.0]octa-4,7-diene-2-carboxylate | 32% publish.csiro.au |
| Ethyl 2-vinyl-1,2-dihydropyridine-1-carboxylate | Ethyl endo-3-vinyl-2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate | 2% publish.csiro.au |
Synthesis of Spiro Bicyclo[4.2.0]octa-2,3-diene Derivatives
A multi-step synthesis has been developed for spiro bicyclo[4.2.0]octa-2,3-diene derivatives, specifically spiro[bicyclo[4.2.0]octa-2,3-diene-7,2'- publish.csiro.auresearcher.lifedioxolane]. researcher.lifedergipark.org.tr The synthesis begins with the protection of the ketone in bicyclo[3.2.0]hept-2-en-6-one by reacting it with ethylene glycol to form Spiro[bicyclo[3.2.0]hept-2-ene-6,2'- publish.csiro.auresearcher.lifedioxolane] in a 92% yield. dergipark.org.tr
The subsequent step involves the addition of dichlorocarbene to this spiro compound, which results in the formation of 3',3'-Dichlorospiro[1,3-dioxolane-2,7'-tricyclo[4.2.0.02,4]octane] in 50% yield. dergipark.org.tr This dichlorinated intermediate serves as the precursor for the allene. The final step is a Doering-Moore-Skatebol reaction, where the dichlorospiro compound is treated with methyl lithium (MeLi). This reaction generates the highly reactive allene, spiro[bicyclo[4.2.0]octa-2,3-diene-7,2'- publish.csiro.auresearcher.lifedioxolane], which is trapped in situ with 1,3-diphenylisobenzofuran (DBI) to form four cyclo adduct isomers. researcher.lifedergipark.org.tr
| Step | Reactant | Product | Yield |
| 1 | Bicyclo[3.2.0]hept-2-en-6-one | Spiro[bicyclo[3.2.0]hept-2-ene-6,2'- publish.csiro.auresearcher.lifedioxolane] | 92% dergipark.org.tr |
| 2 | Spiro[bicyclo[3.2.0]hept-2-ene-6,2'- publish.csiro.auresearcher.lifedioxolane] | 3',3'-Dichlorospiro[1,3-dioxolane-2,7'-tricyclo[4.2.0.02,4]octane] | 50% dergipark.org.tr |
| 3 | 3',3'-Dichlorospiro[1,3-dioxolane-2,7'-tricyclo[4.2.0.02,4]octane] | Spiro[bicyclo[4.2.0]octa-2,3-diene-7,2'- publish.csiro.auresearcher.lifedioxolane] | Trapped in situ researcher.lifedergipark.org.tr |
Derivatization from Cyclooctatetraene (B1213319) Precursors
Cyclooctatetraene (COT) is a versatile starting material for the synthesis of various bicyclo[4.2.0]octadiene derivatives. The valence isomerization between the eight-membered ring of COT and the fused ring system of bicyclo[4.2.0]octa-2,4,7-triene is a key equilibrium in these transformations. thieme-connect.dethieme-connect.de
One effective strategy involves the functionalization of COT to rapidly construct the bicyclo[4.2.0]octadiene core. For instance, a two-step sequence starting from cyclooctatetraene has been used in the total synthesis of natural products like kingianic acid A. researchgate.net A more detailed approach for the synthesis of endiandric acid J features an anti-vicinal difunctionalisation of cyclooctatetraene. This is achieved through the SN2' alkylation of cyclooctatetraene oxide, which is then followed by a tandem Claisen rearrangement and a 6π-electrocyclization of the resulting vinyl ether. This sequence efficiently produces a highly functionalized bicyclo[4.2.0]octadiene aldehyde intermediate, which can be further elaborated. scispace.com
Another method highlights the close relationship between these ring systems through a debromination reaction. The debromination of 7,8-dibromobicyclo[4.2.0]octa-2,4-diene (a derivative of COT) with disodium phenanthrenide yields bicyclo[4.2.0]octa-2,4,7-triene. This triene is thermally unstable and undergoes valence tautomerization to furnish cyclooctatetraene. thieme-connect.de
| Precursor | Key Intermediate(s) | Final Product Type |
| Cyclooctatetraene Oxide | Vinyl ether derivative | Functionalized bicyclo[4.2.0]octadiene aldehyde scispace.com |
| 7,8-Dibromobicyclo[4.2.0]octa-2,4-diene | Bicyclo[4.2.0]octa-2,4,7-triene | Cyclooctatetraene thieme-connect.de |
Reactivity and Reaction Mechanisms of Bicyclo 4.2.0 Octa 1,5 Diene Systems
Thermal Rearrangements and Isomerizations of Bicyclo[4.2.0]octa-1,5-diene Systems
The thermal behavior of bicyclo[4.2.0]octadiene and its isomers is characterized by a series of fascinating and mechanistically significant rearrangements and isomerizations. These transformations, primarily governed by the principles of pericyclic reactions, provide deep insights into the interplay between strain, electronics, and orbital symmetry in controlling chemical reactivity. The following sections detail the key thermal processes observed in these systems.
Valence Tautomerization and Ring Opening Processes
Valence tautomerism, a rapid and reversible interconversion between isomers involving the reorganization of bonding electrons, is a hallmark of the bicyclo[4.2.0]octadiene system. This process is most evident in the equilibrium with its monocyclic eight-membered ring counterpart, cyclooctatetraene (B1213319). Additionally, related bicyclic systems undergo thermally induced electrocyclic ring-opening reactions to form cyclooctadienes.
The relationship between bicyclo[4.2.0]octa-2,4-diene and cyclooctatetraene (COT) is a classic example of valence tautomerism. mdpi.comacs.org These two isomers exist in a dynamic equilibrium, with the position of the equilibrium being influenced by temperature and substitution. mdpi.comresearchgate.net The conversion is an electrocyclic reaction, a type of pericyclic process that involves the concerted reorganization of π-electrons to form or break a σ-bond.
The transformation of bicyclo[4.2.0]octa-2,4-diene to cyclooctatetraene is specifically an electrocyclic ring opening. cdnsciencepub.com This process is thermally allowed and proceeds through a concerted mechanism. Computational studies have explored this valence isomerization. For instance, DFT calculations have confirmed that cyclooctatetraene is generally lower in energy than its bicyclo[4.2.0]octa-2,4,7-triene valence isomer. researchgate.net The interconversion is a key step in various synthetic routes that use cyclooctatetraene as a starting material or target, including those that proceed via functionalized bicyclo[4.2.0]octa-2,4-dienes. uq.edu.auresearchgate.net
The equilibrium can be strategically manipulated. For example, in the synthesis of 1,2-disubstituted cyclooctatetraenes, a common method involves the photolytic [2+2] cycloaddition of a substituted acetylene (B1199291) to benzene, which forms a bicyclo[4.2.0]octa-2,4,7-triene derivative that then undergoes valence tautomerization to the desired COT product. uq.edu.au
The thermal isomerization of cis-bicyclo[4.2.0]oct-7-ene to cis,cis-1,3-cyclooctadiene is a well-studied electrocyclic ring-opening reaction. iitd.ac.inrsc.orgresearchgate.net This transformation is a first-order, homogeneous process that occurs in the gas phase at elevated temperatures. rsc.orgresearchgate.net
The mechanism of this reaction has been a subject of detailed investigation to determine the precise pathway. iitd.ac.innih.gov Three primary mechanistic possibilities have been considered:
A direct, concerted disrotatory ring opening of the cyclobutene (B1205218) ring to form cis,cis-1,3-cyclooctadiene. iitd.ac.innih.gov
A concerted conrotatory ring opening to form the strained cis,trans-1,3-cyclooctadiene as a transient intermediate, which then isomerizes to the more stable cis,cis isomer. iitd.ac.innih.gov
A pathway involving the cis,trans-1,3-cyclooctadiene intermediate, which then rearranges to the final product via a ugent.benih.gov-hydrogen shift. iitd.ac.inacs.org
Kinetic studies and deuterium (B1214612) labeling experiments have been crucial in elucidating the dominant pathway. Gas-phase kinetic work established the Arrhenius parameters for the isomerization. rsc.orgresearchgate.net
| Temperature Range (°C) | Arrhenius Equation | Activation Energy (Ea, kcal/mol) | Pre-exponential Factor (A, s⁻¹) |
|---|---|---|---|
| 236-285 | k = 10¹⁴.¹³ exp(–43,180/RT) | 43.18 | 1.35 x 10¹⁴ |
Data sourced from H. M. Frey, Trans. Faraday Soc., 1966, 62, 336-340.
To distinguish between the possible mechanisms, deuterium kinetic isotope effect (KIE) studies were performed on specifically labeled derivatives of bicyclo[4.2.0]oct-7-ene. iitd.ac.innih.gov The results showed very small secondary KIEs, which effectively ruled out the mechanism involving a rate-determining ugent.benih.gov-hydrogen shift, as this would be expected to exhibit a large primary KIE. iitd.ac.innih.govacs.org
| Compound | Temperature (°C) | kH/kD (Observed) | kH/kD (per D) |
|---|---|---|---|
| 2,2,5,5-d₄-bicyclo[4.2.0]oct-7-ene | 250 | 1.17 | 1.04 |
| 7,8-d₂-bicyclo[4.2.0]oct-7-ene | 238 | 1.20 | 1.10 |
Data sourced from J. E. Baldwin et al., J. Org. Chem. 2004, 69, 21, 7212-7219. iitd.ac.innih.gov
While the small KIEs initially favored the direct disrotatory ring opening, more recent high-level computational studies suggest that the reaction proceeds through a conrotatory "allowed" pathway to the cis,trans-cycloocta-1,3-diene intermediate, followed by a low-barrier E-to-Z isomerization. nih.gov This pathway is consistent with the experimental KIE data. nih.gov
Sigmatropic Shifts within Bicyclo[4.2.0]octadiene Frameworks
Sigmatropic rearrangements involve the migration of a σ-bond across a π-electron system. These reactions are also pericyclic and are governed by orbital symmetry rules. Within the bicyclo[4.2.0]octadiene framework, both carbon and alkyl group migrations have been investigated, revealing a competition between different pericyclic pathways.
The bicyclo[4.2.0]oct-2-ene skeleton contains a vinylcyclobutane moiety, which is known to undergo thermal rearrangement to a cyclohexene (B86901) derivative. acs.orgacs.orgnih.gov This vinylcyclobutane-cyclohexene rearrangement is a classic example of a ugent.beacs.org-sigmatropic carbon shift, though its mechanism is now understood to be a stepwise, diradical process rather than a concerted pericyclic reaction. acs.orgacs.orgmdpi.com
The reaction proceeds by the homolytic cleavage of a C-C bond in the cyclobutane (B1203170) ring to form a diradical intermediate. acs.orgacs.org This intermediate exists on a very flat potential energy surface, allowing for conformational changes before ring closure. acs.orgnih.gov The final stereochemistry of the cyclohexene product is determined by the dynamics of these rotations. acs.org For the parent bicyclo[4.2.0]oct-2-ene, this rearrangement leads to bicyclo[2.2.2]oct-2-ene. mdpi.com
Studies on substituted bicyclo[4.2.0]oct-2-enes show that this ugent.beacs.org-migration competes with other exit channels, such as C-C bond fragmentation and epimerization at the migrating carbon. mdpi.com The relative rates of these competing pathways are influenced by the substituents. For instance, in exo-8-substituted bicyclo[4.2.0]oct-2-enes, the observed kinetic order is typically epimerization > fragmentation ≥ ugent.beacs.org-migration. mdpi.com
The possibility of a ugent.benih.gov-sigmatropic alkyl group shift, also known as a "walk rearrangement," has been explored in bicyclo[4.2.0]octa-2,4-diene systems through both computational and experimental studies. ugent.benih.govacs.orgacs.org This type of rearrangement competes with the aforementioned electrocyclic ring-opening to cyclooctatetraene. nih.govacs.org
A combined computational and experimental study on the thermal equilibration of the methyl esters of endiandric acids D and E, which contain the bicyclo[4.2.0]octa-2,4-diene core, provided significant insights. ugent.benih.govacs.org The study explored two potential pathways for the interconversion:
An electrocyclic pathway involving ring opening, a ring flip of the resulting cyclooctatetraene, and subsequent electrocyclization. ugent.benih.gov
A ugent.benih.gov-sigmatropic alkyl group shift. ugent.benih.gov
Computational results showed that the free energy barrier for the electrocyclic route is significantly lower than that for a concerted ugent.benih.gov-sigmatropic shift. ugent.be However, the calculations also revealed a stepwise, biradical-mediated ugent.benih.gov-sigmatropic pathway with a reaction barrier comparable to that of the well-known norcaradiene walk rearrangement. ugent.benih.govacs.org
| Pathway | Mechanism | Calculated Barrier (approx.) |
|---|---|---|
| Electrocyclic Route | Ring Opening/Closing | ~27 |
| ugent.benih.gov Sigmatropic Shift | Concerted | Higher than stepwise |
| ugent.benih.gov Sigmatropic Shift | Stepwise (Biradical) | Comparable to Norcaradiene Walk |
Data conceptualized from Goossens et al., J. Org. Chem. 2015, 80 (5), 2609-2620. ugent.be
Despite the comparable calculated barriers for the stepwise sigmatropic shift, this pathway is suggested to be feasible only at higher temperatures and for appropriately substituted compounds. ugent.benih.govacs.org Experiments conducted on a deuterated diol derivative confirmed the large difference in energy barriers between the dominant electrocyclic pathway and the potential sigmatropic pathways, reinforcing that the electrocyclic cascade is the much more plausible mechanism under typical thermal conditions. ugent.beacs.org
Degenerate Cope Rearrangements in Related Systems
The Cope rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement of 1,5-dienes, can be degenerate, meaning the product is structurally identical to the reactant, distinguishable only through isotopic labeling. nih.gov A classic example is the rearrangement of 1,5-hexatriene itself. nih.gov In the context of this compound, the study of degenerate Cope rearrangements in structurally related molecules provides insight into the energetic and conformational factors governing such transformations.
One relevant related system is the thermal equilibrium between 1,2,6,7-octatetraene (a non-conjugated bisallene) and this compound. thieme-connect.de This rearrangement proceeds through the intermediacy of 3,4-dimethylene-1,5-hexadiene and involves a diradical intermediate. thieme-connect.de This complex equilibrium highlights how the this compound framework can be involved in degenerate rearrangements of more complex acyclic systems.
Another informative example is the syn-tricyclo[4.2.0.02,5]octa-3,7-diene system. This molecule can undergo a degenerate Cope rearrangement where the 1,5-hexadiene (B165246) unit is constrained to a boat-like conformation. Computational studies using Density Functional Theory (DFT) have calculated the activation energy for this process.
| System | Rearrangement Type | Key Feature | Calculated Activation Energy (kcal/mol) |
|---|---|---|---|
| syn-Tricyclo[4.2.0.02,5]octa-3,7-diene | Degenerate Boat Cope Rearrangement | Forced boat conformation | 24.7 (DFT) |
This constrained boat transition state is a key feature of polycyclic systems, contrasting with the lower-energy chair transition state typically preferred in flexible, open-chain 1,5-dienes. nih.gov The study of these related systems demonstrates how structural constraints inherent in the bicyclic framework influence the pathways and energetics of Cope rearrangements.
Mechanistic Pathways and Intermediate Species in Thermal Reactions
Diradical Intermediates in Ring-Opening and Rearrangement Processes
Experimental and computational evidence strongly supports the involvement of diradical intermediates in the thermal reactions of bicyclo[4.2.0]octane systems. The vinylcyclobutane-to-cyclohexene rearrangement, a fundamental transformation for these structures, is now widely understood to proceed through a stepwise diradical mechanism rather than a concerted process under orbital symmetry control. researchgate.net
In the case of the related bicyclo[4.2.0]oct-2-ene, heating to 300°C leads to isomerization into bicyclo[2.2.2]oct-2-ene via a formal researchgate.netugent.be sigmatropic carbon migration. researchgate.net Isotopic labeling studies are consistent with the formation of a "long-lived, conformationally promiscuous diradical intermediate". researchgate.netnih.gov This intermediate allows for various processes, including stereomutation and fragmentation, to compete with the main rearrangement pathway. researchgate.net
Similarly, computational studies on the thermal equilibration and potential ugent.bescispace.com sigmatropic shifts in bicyclo[4.2.0]octa-2,4-diene systems indicate that a stepwise pathway mediated by a biradical intermediate is energetically feasible. nih.govacs.org The calculated reaction barriers for this biradical-mediated shift are comparable to other known diradical rearrangements. acs.org The formation of bicyclo[4.2.0]oct-5-ene derivatives through the thermal intramolecular [2+2] cycloaddition of allenenes has also been rationalized through a stepwise mechanism involving a biradical intermediate with a coplanar allyl radical. sci-hub.se
The pyrolysis of 1,2,6,7-octatetraene provides another example, where this compound is formed in a thermal equilibrium. thieme-connect.de This process is understood to involve a diradical intermediate that can be trapped by agents like oxygen or sulfur dioxide. thieme-connect.de
Zwitterionic Intermediates in Thermal Rearrangements of Substituted Systems
While diradical intermediates are well-established in the thermal rearrangements of bicyclo[4.2.0]octane systems, evidence for the involvement of zwitterionic intermediates in these specific thermal processes is not prominent in the literature. Computational studies on the cycloaddition reactions of related systems, such as bicyclo[4.2.0]octa-2,4,7-triene with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), have explicitly searched for but did not find zwitterionic intermediates, suggesting a highly polarized but not truly zwitterionic transition state. Although these are cycloaddition reactions rather than thermal rearrangements, they indicate that even in reactions with polar components, a zwitterionic pathway is not necessarily favored. The prevailing mechanistic view for thermal isomerizations and rearrangements of the bicyclo[4.2.0]octadiene skeleton points towards pericyclic (concerted) or stepwise diradical pathways.
Photochemical Reactions
Photosensitized Isomerization Processes
The this compound framework can be involved in photochemical reactions, particularly through photosensitized isomerization processes of related cyclooctadiene precursors. The photosensitized isomerization of 1,3-cyclooctadiene (B162279) is a well-studied reaction that leads to the formation of a bicyclo[4.2.0]octene skeleton. nih.gov Upon irradiation in the presence of a photosensitizer, cis,cis-1,3-cyclooctadiene can undergo a photochemical electrocyclic ring closure to yield cis-bicyclo[4.2.0]oct-7-ene. This process competes with a cis-trans photoisomerization to form cis,trans-1,3-cyclooctadiene.
Similarly, the photochemical transformation of cyclo-octa-1,5-diene, when sensitized by an aromatic ester, has been reported. ugent.be These reactions demonstrate that the application of photochemical energy, mediated by a sensitizer, can facilitate the intramolecular cyclization of eight-membered rings to form the strained but stable bicyclo[4.2.0] fused-ring system.
Electrocyclic Rearrangements (e.g., cascading 6π–8π–4π electrocyclization in aza-analogues)
Electrocyclic rearrangements are a key class of pericyclic reactions that involve the concerted reorganization of π-electrons within a conjugated system to form or break a sigma bond, leading to a cyclic product. In the context of this compound systems, these rearrangements can be particularly complex, especially in heteroatom-containing analogues.
A notable example is the photochemical generation of a 2-azabicyclo[4.2.0]octa-4,7-diene derivative from the irradiation of a 2-vinyl-1,2-dihydropyridine. publish.csiro.aupublish.csiro.au This transformation is proposed to occur through a fascinating cascading electrocyclic rearrangement involving 6π, 8π, and 4π electron systems. publish.csiro.auresearchgate.net
The proposed mechanistic pathway begins with the photochemical irradiation of the 2-vinyl-1,2-dihydropyridine, which is thought to initiate a 6π-electrocyclic ring-opening to form a transient 1-azaoctatetraene intermediate. publish.csiro.auresearchgate.net This is followed by an E- to Z-isomerization of a double bond, which then allows for an 8π-electrocyclization to produce an azacyclooctatriene. publish.csiro.auresearchgate.net This intermediate is then perfectly positioned to undergo a final, thermally allowed 4π-electrocyclization, yielding the stable 2-azabicyclo[4.2.0]octa-4,7-diene product. publish.csiro.auresearchgate.net This proposed cascade is analogous to the behavior observed in the corresponding hydrocarbon, octatetraene, which undergoes an 8π-electrocyclic ring closure to cyclooctatriene, followed by a 4π-electrocyclization to give bicyclo[4.2.0]octadiene. publish.csiro.auresearchgate.net
It is important to note that the introduction of the vinyl group onto the dihydropyridine (B1217469) skeleton is crucial for promoting this specific photochemical pathway over other potential reactions, such as the formation of a 2-azabicyclo[2.2.0]hex-5-ene system. publish.csiro.aupublish.csiro.au
Table 1: Proposed Mechanistic Steps in the Cascading Electrocyclization
| Step | Reaction Type | Reactant/Intermediate | Key Transformation | Product/Intermediate |
| 1 | 6π-Electrocyclic Ring-Opening | 2-Vinyl-1,2-dihydropyridine | Photochemical ring opening | 1-Azaoctatetraene |
| 2 | Isomerization | 1-Azaoctatetraene | E- to Z-isomerization | Isomerized 1-Azaoctatetraene |
| 3 | 8π-Electrocyclization | Isomerized 1-Azaoctatetraene | Thermal ring closure | Azacyclooctatriene |
| 4 | 4π-Electrocyclization | Azacyclooctatriene | Thermal ring closure | 2-Azabicyclo[4.2.0]octa-4,7-diene |
Other Advanced Chemical Transformations
Beyond pericyclic reactions, this compound and its derivatives can undergo a variety of other advanced chemical transformations, including ring enlargements and fragmentations. These reactions highlight the versatility of this bicyclic system in synthetic chemistry.
Ring Enlargement Reactions (e.g., electrophilic attack on dienolate anions)
Ring enlargement reactions provide a powerful method for accessing larger ring systems from more readily available smaller rings. In the case of this compound systems, a notable example involves the electrophilic attack on a dienolate anion derived from 7,8-bis(trimethylsilyloxy)-cis-bicyclo[4.2.0]octa-3,7-diene. acs.org This transformation leads to the formation of a larger, functionalized carbocyclic framework.
The process is initiated by the generation of a dienolate anion from the silyl (B83357) enol ether precursor. This highly reactive intermediate can then be trapped by an electrophile. The subsequent rearrangement and ring expansion are driven by the electronic properties of the system and the nature of the electrophile. This type of reaction is significant as it allows for the stereoselective construction of complex molecular architectures that might be challenging to synthesize through other methods. acs.org While the specific example focuses on a derivative, the underlying principle of leveraging dienolate reactivity for ring expansion is a key concept in the chemistry of bicyclo[4.2.0]octane systems.
Fragmentation Reactions (e.g., to 1,3-cyclohexadiene (B119728) and ethylene)
Fragmentation reactions represent another important reaction pathway for bicyclo[4.2.0]octane systems, particularly under thermal conditions. The parent compound, bicyclo[4.2.0]oct-2-ene, is known to undergo thermal fragmentation to produce 1,3-cyclohexadiene and ethylene. nih.govresearchgate.net This reaction is mechanistically significant and is believed to proceed through a stepwise diradical mechanism rather than a concerted process. nih.govresearchgate.net
The thermal activation of bicyclo[4.2.0]oct-2-ene leads to the cleavage of the C1-C6 bond, forming a diradical intermediate. This intermediate is described as "long-lived" and "conformationally promiscuous," allowing for various reaction pathways. researchgate.net One of these pathways is fragmentation, where the diradical cleaves to form the stable products 1,3-cyclohexadiene and ethylene. nih.govresearchgate.net The rate of this fragmentation (kf) competes with other processes such as epimerization (kep) and publish.csiro.auacs.org-sigmatropic shifts (k13). nih.gov For many substituted bicyclo[4.2.0]oct-2-enes, the relative kinetic order is often kep > kf ≥ k13, indicating that fragmentation is a significant, though not always dominant, thermal process. nih.gov
Table 2: Competing Thermal Reactions of Bicyclo[4.2.0]oct-2-enes
| Reaction Type | Abbreviation | Description | Products |
| Epimerization | kep | One-centered stereomutation at C8 | Epimer of the starting material |
| Fragmentation | kf | Cleavage of the bicyclic system | 1,3-Cyclohexadiene and Ethylene (or derivatives) |
| publish.csiro.auacs.org-Sigmatropic Shift | k13 | Migration of a carbon atom | Bicyclo[2.2.2]oct-2-ene (or derivatives) |
Theoretical and Computational Investigations of Bicyclo 4.2.0 Octa 1,5 Diene Chemistry
Quantum Chemical Studies of Reaction Mechanisms
Quantum chemical calculations allow for the detailed exploration of potential energy surfaces, revealing the intricate pathways of chemical transformations. For bicyclo[4.2.0]octadiene systems, these studies have been crucial in understanding the competition between various pericyclic reactions.
Density Functional Theory (DFT) and Ab Initio Calculations of Transition States and Energy Profiles
Modern computational methods, particularly Density Functional Theory (DFT) and high-level ab initio calculations, are extensively used to map the energetic course of reactions involving bicyclo[4.2.0]octadienes. Functionals such as M06-2X and B3LYP, combined with basis sets like 6-31+G(d,p), have proven effective in optimizing the geometries of reactants, products, intermediates, and, most importantly, transition states. core.ac.ukescholarship.org
Computational studies on the thermal equilibration of bicyclo[4.2.0]octa-2,4-diene systems, often found in natural products like endiandric acids, have successfully modeled the multi-step electrocyclic pathways. core.ac.ukresearchgate.net These calculations involve locating the transition state for each step, such as the initial C1-C6 bond cleavage. core.ac.uk The nature of these stationary points is confirmed by harmonic vibrational frequency calculations, where a transition state possesses exactly one imaginary frequency corresponding to the reaction coordinate. core.ac.uk To ensure that a calculated transition state correctly connects the intended reactant and product, Intrinsic Reaction Coordinate (IRC) calculations are performed. core.ac.uk
For example, in a model bicyclo[4.2.0]octa-2,4-diene system, the Gibbs free activation barrier for the initial electrocyclic ring opening was calculated to be 26.0 kcal/mol at the M06-2X/6-31+G(d,p) level of theory. core.ac.uk Similarly, ab initio methods like CASPT2 have been applied to investigate the competition between Cope rearrangements and cyclobutene (B1205218) ring-opening reactions in related bridged tricyclic systems, predicting activation energies for the disrotatory ring-opening process. nih.gov
| Reaction Type | System | Method | Calculated Barrier (kcal/mol) | Reference |
|---|---|---|---|---|
| Electrocyclic Ring Opening | Bicyclo[4.2.0]octa-2,4-diene model | M06-2X/6-31+G(d,p) | 26.0 (ΔG‡) | core.ac.uk |
| 6π Electrocyclization | Substituted 1,3,5,7-octatetraene | M06-2X/6-31+G(d,p) | 27.0 (ΔG‡) | escholarship.org |
| Cyclobutene Ring Opening | Bridged syn-tricyclo[4.2.0.0(2,5)]octa-3,7-diene | UB3LYP/6-31G* | 27.2 (E(A)) | nih.gov |
Analysis of Orbital Symmetry Control in Pericyclic Reactions
The reactivity of Bicyclo[4.2.0]octa-1,5-diene is dominated by pericyclic reactions, which are governed by the principles of orbital symmetry conservation, famously articulated in the Woodward-Hoffmann rules. wikipedia.orgutk.edu The thermal isomerization of the bicyclo[4.2.0]octadiene core to a cyclooctatriene involves an electrocyclic ring-opening of the fused cyclobutene ring. This is a 4n π-electron process (where n=1), and according to the rules, it is thermally allowed to proceed via a conrotatory mechanism. wikipedia.orgstereoelectronics.org In this process, the substituents on the breaking C-C bond rotate in the same direction (both clockwise or both counter-clockwise). wikipedia.org
Conversely, the photochemical ring-opening is predicted to occur via a disrotatory pathway. wikipedia.org Computational studies have strongly supported these predictions. For instance, a high-level computational analysis of the ring opening of cis-bicyclo[4.2.0]oct-7-ene demonstrated that the potential energy profile clearly favors the Woodward-Hoffmann allowed conrotatory pathway, which leads to a cis,trans-cycloocta-1,3-diene, followed by isomerization to the final product. researchgate.netnih.gov The alternative, symmetry-forbidden disrotatory pathway was found to be energetically prohibitive. researchgate.net This synergy between theoretical rules and computational validation provides a robust framework for understanding the stereochemical outcomes of these reactions. acs.org
Elucidation of Biradical and Zwitterionic Intermediates
While many pericyclic reactions are concerted, computational studies also allow for the investigation of alternative stepwise mechanisms that proceed through high-energy intermediates like biradicals or zwitterions. core.ac.uk The possibility of such pathways becomes relevant, particularly when concerted routes are sterically hindered or symmetry-forbidden. wikipedia.org
In the context of bicyclo[4.2.0]octa-2,4-diene systems, theoretical calculations have explored the potential for a stepwise, biradical-mediated wikipedia.orgugent.be sigmatropic shift as an alternative to a concerted electrocyclic cascade. core.ac.ukresearchgate.net Using unrestricted DFT methods (UM06-2X), researchers have successfully located and characterized open-shell singlet biradical intermediates on the potential energy surface. core.ac.uk For a model system, the calculated reaction barriers for a biradical-mediated stepwise alkyl group shift were found to be comparable to other known rearrangements, though significantly higher than the competing electrocyclic pathway. core.ac.ukugent.be The energy difference between concerted and stepwise pathways can be substantial; for the Diels-Alder reaction of butadiene and ethylene, the stepwise diradical path is calculated to be 2.3 to 7.7 kcal/mol higher in energy than the concerted one. acs.org These computational findings suggest that while concerted pericyclic reactions are often favored, stepwise biradical mechanisms represent viable, albeit higher-energy, alternative pathways in specific, appropriately substituted systems. core.ac.ukresearchgate.net
| Pathway | Mechanism | Intermediate Type | Calculated Barrier (kcal/mol) | Reference |
|---|---|---|---|---|
| Electrocyclic | Concerted | None (Pericyclic TS) | 26.0 | core.ac.uk |
| wikipedia.orgugent.be Sigmatropic Shift | Concerted | None (Pericyclic TS) | Higher than stepwise | researchgate.netugent.be |
| wikipedia.orgugent.be Sigmatropic Shift | Stepwise | Biradical | Comparable to other walk rearrangements | core.ac.ukugent.be |
Computational Analysis of Strain Energies in Bicyclo[4.2.0]octadiene Systems
The chemical behavior of this compound is significantly influenced by its inherent ring strain, which arises from the fusion of a four-membered cyclobutene ring and a six-membered cyclohexadiene ring. The cyclobutene moiety, in particular, contributes substantial strain, which provides a thermodynamic driving force for the electrocyclic ring-opening reaction to form the more stable cyclooctatriene system. wikipedia.org
Kinetic and Thermodynamic Aspects of Reactivity
Computational chemistry offers powerful predictive capabilities for the kinetic and thermodynamic parameters that govern chemical reactions. By calculating the energies of reactants, transition states, and products, a comprehensive energy profile can be constructed.
Prediction of Reaction Barriers and Rate Constants
A key output of quantum chemical calculations is the prediction of reaction barriers, also known as activation energies (Ea) or Gibbs free energies of activation (ΔG‡). acs.org These barriers are the primary determinants of reaction rates. As seen in the studies of bicyclo[4.2.0]octadiene systems, DFT methods can predict these barriers with reasonable accuracy. core.ac.ukescholarship.orgnih.gov
For instance, the predicted Gibbs free energy of activation of 27 kcal/mol for the 6π electrocyclization step in a biosynthetic cascade corresponds to a reaction half-life of approximately 130 days at room temperature, indicating a slow but spontaneous process. escholarship.org In another study, the calculated barrier for a biradical-mediated rearrangement was shown to be comparable to that of the well-known norcaradiene walk rearrangement. researchgate.netugent.be
These computationally derived activation energies can be used with transition state theory (e.g., the Eyring equation) to estimate reaction rate constants (k) and half-lives (t1/2) at various temperatures. acs.org This predictive power is invaluable for understanding whether a proposed reaction mechanism is kinetically feasible under specific experimental conditions and for rationalizing observed product distributions.
In-depth Theoretical and Computational Analysis of this compound Remains Largely Unexplored
Despite significant interest in the chemistry of bicyclo[4.2.0]octadiene systems, a thorough review of existing scientific literature reveals a notable absence of specific theoretical and computational research focused exclusively on the this compound isomer.
While extensive computational studies, including analyses of kinetic isotope effects and molecular dynamics, have been conducted on related isomers such as cis-bicyclo[4.2.0]oct-7-ene and bicyclo[4.2.0]octa-2,4-diene, similar dedicated investigations into the reactivity and conformational behavior of this compound are not present in the available research.
This report aimed to detail the theoretical and computational chemistry of this compound, with a specific focus on the following areas:
Conformational Analysis and Molecular Dynamics Simulations (if relevant to reactivity)
However, targeted searches for scholarly data on these specific topics for this compound did not yield relevant studies. The scientific community's computational efforts have, to date, concentrated on other isomers within this chemical family to understand their thermal rearrangements and reaction mechanisms. As such, it is not possible to provide the detailed analysis for this compound as outlined.
Advanced Spectroscopic Characterization and Structural Elucidation
X-ray Crystallography of Bicyclo[4.2.0]octa-1,5-diene Derivatives
While NMR provides the structure in solution, X-ray crystallography offers an exact picture of the molecule's three-dimensional arrangement in the solid state. This technique is applied to crystalline derivatives of this compound to obtain precise geometric data.
By diffracting X-rays off a single crystal, the precise coordinates of every atom in the molecule can be determined. This allows for the direct measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular structure and conformation.
Table 3: Selected X-ray Crystallographic Data for a 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl) Derivative
| Parameter | Value |
| Bond Lengths (Å) | |
| C=C (aromatic ring) | 1.382 - 1.412 |
| C-C (cyclobutene ring) | 1.518 - 1.579 |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
Data from the crystal structure of 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol. mdpi.com
Mass Spectrometry for Mechanistic Studies and Product Identification
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. In the context of this compound, MS is used to confirm the mass of synthetic products and to study reaction mechanisms.
The electron ionization (EI) mass spectrum of a compound provides a molecular ion peak (M⁺), which corresponds to the molecular weight of the molecule. For this compound (C₈H₁₀), the expected molecular ion would appear at a mass-to-charge ratio (m/z) of 106.17. nist.gov The NIST Chemistry WebBook lists mass spectral data for the related Bicyclo[4.2.0]octa-1,3,5-triene, which serves as a reference for the fragmentation of this bicyclic system. nist.gov
The fragmentation pattern provides a fingerprint of the molecule. Bicyclo[4.2.0]octane systems can undergo characteristic fragmentation pathways, such as a retro-[2+2] cycloaddition, which would cleave the cyclobutane (B1203170) ring. This would result in fragment ions corresponding to the constituent six-membered ring and the two-carbon unit. Studying these fragments helps in the identification of unknown products in a reaction mixture and provides evidence for proposed reaction intermediates and pathways.
Applications of Bicyclo 4.2.0 Octa 1,5 Diene in Complex Molecule Synthesis
Role as a Key Building Block in Natural Product Synthesis
The bicyclo[4.2.0]octane core is a recurring motif in a variety of natural products, many of which exhibit significant biological activities. Synthetic strategies targeting these molecules frequently leverage the bicyclo[4.2.0]octadiene framework as a key intermediate, often accessed through biomimetic electrocyclization cascades. nih.govnih.gov
A number of natural products isolated from diverse sources, including plants, fungi, and marine sponges, feature the bicyclo[4.2.0]octane skeleton. The presence of this structural unit is often crucial for their biological function. For instance, the kingianins, a family of pentacyclic polyketides isolated from the bark of the Malaysian plant Endiandra kingiana, are thought to be formed via the dimerization of bicyclo[4.2.0]octadiene precursors. acgpubs.org These compounds have garnered significant attention for their potential as anticancer and antidiabetic agents, exhibiting inhibitory activity against anti-apoptotic proteins and α-glucosidase. acgpubs.org
Similarly, the endiandric acids, known for their complex molecular architecture, are biosynthesized through a remarkable cascade of 8π/6π-electrocyclization reactions that generate the bicyclo[4.2.0]octadiene core. nih.govresearchgate.net Other examples include the plakortinic acids, cytotoxic polyketide endoperoxides isolated from marine sponges, which contain a bicyclo[4.2.0]octene unit. nih.gov The fungal metabolites emeriones A–C also feature a central bicyclic scaffold prepared from an 8π/6π electrocyclization cascade. researchgate.net
| Natural Product Family | Core Structure | Biological Activity | Source |
|---|---|---|---|
| Kingianins | Bicyclo[4.2.0]octadiene (monomer) | Inhibitors of anti-apoptotic proteins (Bcl-xL, Mcl-1), α-glucosidase inhibition | Endiandra kingiana (Plant) |
| Endiandric Acids | Bicyclo[4.2.0]octadiene | Classic targets in natural product synthesis | Beilschmiedia species (Plant) |
| Plakortinic Acids | Bicyclo[4.2.0]octene | Cytotoxic against human tumor cell lines | Plakortis and Xestospongia (Sponges) |
| Emeriones A–C | Bicyclo[4.2.0]octadiene | Fungal metabolites | Fungus |
| Spectinabilin Metabolites (SNF-4435C/D) | Bicyclo[4.2.0]octadiene | Isomeric with nitroaryl-containing tetraene | Streptomyces spectabilis (Bacteria) |
Development of Novel Synthetic Methodologies
The unique structural features of the bicyclo[4.2.0]octane system have inspired the development of new synthetic methods that harness its reactivity. These methodologies often exploit the ring strain of the fused cyclobutane (B1203170) ring to drive transformations or use the diene as a precursor for more elaborate structures.
The considerable ring strain within the cyclobutane portion of the bicyclo[4.2.0]octane skeleton is a powerful driving force for chemical reactions. This principle of strain-release has been exploited in various synthetic contexts. For example, thermal rearrangement of bicyclo[4.2.0]octa-4,7-diene-2,3-dione at approximately 150 °C leads to the formation of bicyclo[3.2.1]octa-3,6-diene-2,8-dione. rsc.org This transformation is driven by the release of strain associated with the fused four-membered ring.
In the field of mechanochemistry, bicyclo[4.2.0]octane units have been incorporated into polymers as "mechanophores." nih.gov When subjected to mechanical force, such as ultrasound, these units undergo a [2+2] cycloreversion reaction. This process breaks open the strained cyclobutane ring, demonstrating a constructive chemical transformation in response to otherwise destructive forces. nih.gov Mechanistic studies suggest this ring-opening proceeds through a 1,4-diradical intermediate, highlighting how external energy can be channeled to overcome the activation barrier for strain-releasing reactions. nih.gov
Bicyclo[4.2.0]octadienes are valuable precursors for the synthesis of more complex polycyclic and cage-like molecules. Their ability to undergo further cycloaddition and rearrangement reactions makes them versatile building blocks. As mentioned, the pentacyclic kingianins are formed from the dimerization of bicyclo[4.2.0]octadiene monomers. acgpubs.org Non-biomimetic strategies, such as the [2+2] ketene (B1206846) cycloaddition reaction, have been developed to rapidly construct the bicyclo[4.2.0]octane core as a key step towards the total synthesis of kingianins and their analogues. acgpubs.org
Furthermore, isomers such as bicyclo[4.2.0]octa-2,4-diene, which exists in equilibrium with cyclooctatetraene (B1213319), can participate in cycloaddition reactions to yield complex polycyclic systems. mdpi.com For instance, the Co(I)-catalyzed [4π + 2π]-cycloaddition of 1,2-dienes to bicyclo[4.2.0]octa-2,4-diene produces substituted tricyclo[4.2.2.02,5]dec-7-enes, demonstrating a pathway to previously inaccessible tricyclic frameworks. mdpi.com Intramolecular [2+2] cycloadditions of allenes tethered to an alkene or alkyne also provide a highly regio- and stereoselective route to bicyclo[4.2.0]oct-5-ene derivatives. nih.govacs.org These methods underscore the utility of the bicyclo[4.2.0]octane system as a foundational element for building molecular complexity.
Synthesis of Carbohydrate Mimetics and Aminocyclitol Analogues with Bicyclo[4.2.0]octane Skeletons
Carbohydrate mimetics and aminocyclitols are classes of compounds that have attracted significant interest due to their potential as therapeutic agents, particularly as glycosidase inhibitors. researchgate.netresearchgate.net The bicyclo[4.2.0]octane skeleton has been successfully employed as a scaffold for the synthesis of novel analogues in these categories.
Starting from derivatives of bicyclo[4.2.0]octa-2,4-diene, new classes of aminocyclitol analogues have been synthesized. nih.govbeilstein-journals.org A typical synthetic route involves the photooxygenation of a substituted bicyclo[4.2.0]octa-2,4-diene to form a bicyclic endoperoxide. Subsequent reduction and a palladium-catalyzed cyclization yield an oxazolidinone derivative. Further oxidation of the remaining double bond, followed by hydrolysis, furnishes the desired aminocyclitols containing the rigid bicyclo[4.2.0]octane core. nih.govbeilstein-journals.org Similarly, bis-homoinositols, which are carbohydrate mimetics, have been synthesized from cyclooctatetraene via a bicyclo[4.2.0]octa-2,4-diene intermediate, showcasing the versatility of this scaffold in creating sugar analogues. researchgate.net
| Starting Material Derivative | Key Intermediate Step | Final Product Class | Potential Application |
|---|---|---|---|
| trans-7,8-diacetoxy-bicyclo[4.2.0]octa-2,4-diene | Photooxygenation to endoperoxide | Aminocyclitol Analogues | Glycosidase Inhibition |
| cis-7,8-dichloro-bicyclo[4.2.0]octa-2,4-diene | Pd(0) catalyzed ionization/cyclization | Aminocyclitol Analogues (conduramine D-2 configuration) | Enzyme Inhibition |
| trans-7,8-dibromo-bicyclo[4.2.0]octa-2,4-diene | OsO₄ oxidation | Bis-homoinositols (cis- and allo-inositol structures) | Carbohydrate Mimetics |
Conclusion and Future Research Directions
Summary of Key Achievements in Bicyclo[4.2.0]octa-1,5-diene Chemistry
The synthesis and application of the this compound framework have been marked by significant progress, driven by the quest for efficient routes to natural products and the exploration of fundamental chemical reactivity.
Synthetic Methodologies: A variety of powerful methods have been established for the construction of the bicyclo[4.2.0]octadiene core. Pericyclic reactions, in particular, have proven to be highly effective. The biomimetic 8π/6π electrocyclization cascade of linear polyenes, inspired by the biosynthesis of endiandric acids, stands as a landmark achievement in this area. researchgate.netresearchgate.net Furthermore, intramolecular [2+2] cycloadditions of allenynes, often facilitated by thermal conditions or transition metal catalysis, have emerged as a robust strategy for assembling this bicyclic system. acs.orgacs.org Ruthenium-catalyzed cycloadditions, for instance, can produce various bicyclo[4.2.0]octa-1(8),5-diene derivatives in high yields. acs.org Other notable approaches include multi-component reactions to form heteroatom-substituted analogues and the photochemical [2+2] cycloaddition between alkynes and quinones. figshare.comnih.govtandfonline.com
| Synthetic Method | Key Reactants | Catalyst/Conditions | Significance | Reference |
|---|---|---|---|---|
| Intramolecular [2+2] Cycloaddition | Allenynes | Ruthenium complexes (e.g., Cp*RuCl(cod)) or thermal | Provides direct access to the bicyclo[4.2.0]octa-1(8),5-diene skeleton. | acs.org |
| Electrocyclization Cascade | Stereodefined polyenes | Thermal (biomimetic) | Key step in the bio-inspired synthesis of endiandric acid natural products. | researchgate.netresearchgate.net |
| Three-Component Reaction | Lithium alkylthiolates, 1-alkynylphosphine oxides, aldehydes | Sequential conjugate addition/condensation/elimination/[2+2] cyclization | Facile synthesis of sulfur-substituted 3-oxa-bicyclo[4.2.0]octa-1(8),5-dienes. | figshare.comnih.gov |
| Microwave-Assisted Cycloaddition | Alkynyl allenes | Microwave irradiation | Offers an efficient route with potentially shorter reaction times. | acs.orgnih.gov |
| [4π + 2π] Cycloaddition | 1,3,5-Cyclooctatriene (valence tautomer), 1,2-dienes | Co(acac)₂(dppe)/Zn/ZnI₂ | Leads to more complex tricyclic systems. | mdpi.com |
Applications in Total Synthesis: The bicyclo[4.2.0]octadiene motif is a cornerstone in the synthesis of numerous complex natural products. Its most prominent role is as a key intermediate in the total synthesis of the endiandric acid family of compounds, which are constructed through elegant pericyclic cascade reactions. researchgate.netrsc.org This framework is also central to the synthesis of other natural products such as kingianins and kingianic acids. researchgate.netrsc.org Beyond these, the bicyclo[4.2.0]octane system, derived from the diene, has been utilized in the synthesis of molecules like (−)-merrilactone A, showcasing its versatility. nih.gov
Exploration of Reactivity: Significant efforts have been dedicated to understanding the inherent reactivity of this strained system. Studies have detailed its participation in thermal rearrangements, including electrocyclic ring-opening to its valence tautomer, cyclooctatetraene (B1213319), and the potential for acs.orgnih.gov sigmatropic shifts. ugent.beacs.orgnih.gov The controlled ring-opening of the embedded cyclobutene (B1205218) ring has also been developed as a synthetic strategy to access other scaffolds, such as trifluoromethyl-substituted tetrahydro-1,7-naphthyridines. nih.gov
Identification of Unexplored Reactivity and Synthetic Opportunities
Despite the considerable achievements, the chemistry of this compound is far from fully exploited, with several areas offering fertile ground for future research.
Asymmetric Synthesis and Catalysis: While the structure is central to many chiral natural products, the development of general and efficient catalytic asymmetric methods to access enantiomerically pure bicyclo[4.2.0]octadienes remains a significant challenge. New chiral catalysts for intramolecular [2+2] cycloadditions or enantioselective electrocyclization cascades could provide direct access to these valuable building blocks. nih.gov
Substituent Effects on Reactivity: The influence of substituents on the reactivity and stability of the bicyclo[4.2.0]octadiene core is an area ripe for exploration. Computational studies have suggested that substituents can dramatically alter the torquoselectivity of conrotatory ring-opening reactions, but comprehensive experimental validation and a broader survey of electronic and steric effects are lacking. chemrxiv.orgchemrxiv.org Such studies could enable the fine-tuning of the scaffold for specific synthetic applications, directing its reactivity down novel pathways.
Novel Cascade Reactions: The inherent strain and functionality of this compound make it an ideal substrate for use in cascade or domino reactions. Designing sequences where the formation of the bicyclic core triggers subsequent transformations could provide a powerful tool for the rapid construction of molecular complexity from simple precursors.
Exploration of Heteroatomic Analogues: The synthesis of 3-oxa-bicyclo[4.2.0]octa-1(8),5-diene derivatives has demonstrated the feasibility of incorporating heteroatoms into the bicyclic framework. figshare.comnih.gov A systematic exploration of methods to synthesize a wider range of nitrogen-, sulfur-, and phosphorus-containing analogues could lead to novel heterocyclic compounds with unique chemical and biological properties.
Outlook on the Potential of this compound Systems in Advanced Organic Synthesis
The this compound system is poised to remain a valuable and inspiring structure in organic chemistry. Its unique combination of strain, conformational rigidity, and dense functionality ensures its continued relevance as a versatile synthetic intermediate.
Looking forward, the application of this scaffold is expected to expand beyond the realm of natural product synthesis. Its potential as a building block for diversity-oriented synthesis could grant access to libraries of complex polycyclic molecules for biological screening. The core structure, present in bioactive natural products, suggests that novel derivatives may exhibit interesting pharmacological activities. mdpi.comrsc.org
Furthermore, the unique structural and electronic properties of this compound derivatives could be harnessed in the field of materials science. For example, they could serve as functional monomers for ring-opening metathesis polymerization (ROMP) to generate polymers with tailored properties or as precursors to novel conjugated systems with interesting photophysical characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
